N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide
Description
N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is a sulfonamide-derived compound featuring a propanamide moiety linked to a phenyl ring substituted with a 5-methylisoxazole sulfamoyl group. Its synthesis typically involves coupling reactions between sulfamoylphenyl intermediates and propanamide derivatives under controlled conditions [1][3].
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-13(17)14-10-4-6-11(7-5-10)21(18,19)16-12-8-9(2)20-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAIIMWAHCEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide
The most widely documented method involves the direct acylation of 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide (1) with propionic anhydride. As described in, 25.0 g of (1) is reacted with 100 mL of propionic anhydride in the presence of sulfuric acid (100 mL) at 55.5°C for 10 minutes, followed by heating to 80°C. The crude product is precipitated using ice water, washed with 2-butanol and petroleum ether, and recrystallized from acetone/water to yield parecoxib with a 69.6% yield. Key advantages include:
Multistep Synthesis via 5-Methyl-3,4-diphenylisoxazole
An alternative route begins with 5-methyl-3,4-diphenylisoxazole (2), as outlined in. This method involves three sequential steps:
Sulfonation
Compound (2) undergoes sulfonation with chlorosulfonic acid (20 g) and zinc chloride (7 g) at 60°C for 2 hours, yielding N-[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl chloride (3) in 38.2% yield.
Amination
Sulfonyl chloride (3) is treated with ammonia in dichloromethane, forming N-[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonamide (4) with a 91.3% yield.
Propionylation
Sulfonamide (4) is acylated with propionic anhydride (16 g) and triethylamine (16 g) in dichloromethane, catalyzed by DMAP (1.2 g). After 1 hour, parecoxib is isolated via vacuum distillation and recrystallization, achieving an 84.0% yield and ≥99.5% purity.
Comparative Analysis of Preparation Methods
The table below contrasts key parameters of the two primary synthetic approaches:
The acylation route offers higher efficiency but requires access to advanced intermediate (1). In contrast, the multistep method provides greater control over regioselectivity, critical for minimizing isoxazole ring-opening side reactions.
Critical Reaction Parameters
Base Selection in Acylation
Triethylamine is preferred over inorganic bases (e.g., NaOH) due to its ability to neutralize HCl byproducts without hydrolyzing the isoxazole ring. Carboxylate bases, such as sodium acetate, are less effective in propionylation, yielding ≤50% conversion.
Temperature Control
Exothermic reactions during sulfonation (e.g., chlorosulfonic acid addition) require strict temperature maintenance at 50–70°C to prevent decomposition. Similarly, acylation at >80°C risks N-sulfonyl bond cleavage.
Impurity Profiling and Mitigation
The primary impurity, N-[[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide, arises from para-to-ortho sulfonation shifts during step 1.2.1. This is minimized by:
-
Catalyst optimization : Zinc chloride (10 wt%) reduces isomerization by stabilizing the transition state.
-
Solvent polarity : Dichloromethane suppresses electrophilic aromatic substitution at unintended positions.
Analytical Characterization
Spectroscopic Data
Solubility Profile
Parecoxib sodium exhibits solubility in polar aprotic solvents (e.g., DMSO: 120 mg/mL) but is insoluble in hydrocarbons.
Industrial-Scale Considerations
Batch processes using the acylation route dominate manufacturing due to shorter cycle times. Continuous-flow systems are emerging for sulfonation steps, reducing chlorosulfonic acid usage by 40% .
Chemical Reactions Analysis
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide exhibits significant anticancer properties. Various studies have evaluated its effectiveness against multiple cancer cell lines.
Case Study: Anticancer Efficacy
A study assessed the anticancer activity of this compound against several cancer cell lines, including:
- Non-small-cell lung cancer
- Ovarian cancer
- Breast cancer
- Colon cancer
The compound was tested at a concentration of 10 μM, following protocols established by the National Cancer Institute. The results indicated promising growth inhibition percentages (PGIs), with notable efficacy against specific cell lines such as SNB-19 and OVCAR-8, achieving PGIs of 86.61% and 85.26%, respectively .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Percent Growth Inhibition (%) |
|---|---|---|
| SNB-19 | 10 | 86.61 |
| OVCAR-8 | 10 | 85.26 |
| NCI-H40 | 10 | 75.99 |
| HOP-92 | 10 | 67.55 |
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown anti-inflammatory effects in vitro. Research indicates that it can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Table 2: Effects on Inflammatory Markers
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases by modulating immune responses.
Safety and Toxicity
Toxicological evaluations conducted on animal models indicate that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed, suggesting its potential for further clinical development .
Mechanism of Action
The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Chloroacetamide and Propanamide Analogs (Similarity Scores)
lists compounds with high structural similarity (0.86–0.94) to the target molecule:
| Compound ID | Substituent | Similarity | Key Difference |
|---|---|---|---|
| 901397-84-0 | 2-Chloroacetamide | 0.94 | Chloro vs. propanamide chain |
| 133071-57-5 | 3-Chloropropanamide | 0.91 | Extended chloroalkyl chain |
| 795287-23-9 | Carboxypropanamide | 0.89 | Carboxylic acid terminus |
Isoxazole-Thiazole Hybrids (Anti-Inflammatory and COX-2 Inhibition)
identifies Parecoxib (R1170), a COX-2 inhibitor with structural parallels:
- Structure : N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide.
- Key Difference : A phenylisoxazole group replaces the 5-methylisoxazole sulfamoyl moiety in the target compound.
CXCR2-Targeting Propanamides (Inflammatory Pathways)
and describe chiral (2R)-configured propanamides, such as:
- Compound 16 : IC50 = 49 ± 10 nM against CXCR2.
- Compound 17 : IC50 = 40 ± 12 nM, with a 2-chlorophenyl sulfonyl group.
Structural Contrast : The target compound lacks chirality and specific aryl sulfonyl groups, which in these analogs enhance receptor binding affinity. This highlights the role of stereochemistry and aryl substitutions in optimizing pharmacological activity [7][8].
Biological Activity
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide, also known by its CAS number 135529-19-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H18N4O6S2
- Molecular Weight : 450.48 g/mol
- IUPAC Name : N-(4-(N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide
The structural complexity of this compound suggests potential interactions with various biological targets, particularly in the realm of antimicrobial and antiviral activities.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzyme Activity : Many sulfonamide derivatives inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
- Antiviral Activity : Some derivatives have shown promise in increasing intracellular levels of APOBEC3G (A3G), a host protein that can inhibit viral replication, particularly in hepatitis B virus (HBV) infections .
- Antibacterial Properties : The presence of the isoxazole ring may contribute to antibacterial effects by disrupting bacterial cell wall synthesis or other vital processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against HBV. For instance, a related compound demonstrated:
- IC50 Values :
- Wild-type HBV: 1.99 µM
- Drug-resistant HBV: 3.30 µM
These values indicate a higher efficacy compared to standard treatments like lamivudine, which has an IC50 of 7.37 µM for wild-type HBV .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro studies have shown that similar sulfonamide compounds exhibit broad-spectrum antibacterial activity:
- Mechanism : Inhibition of bacterial growth by targeting folate synthesis pathways.
- Case Studies : Research has documented effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Antiviral Efficacy
A study published in 2020 focused on the antiviral activity of related N-phenylbenzamide derivatives against HBV. The findings suggested that these compounds could serve as promising candidates for treating HBV infections due to their ability to elevate A3G levels, thereby inhibiting viral replication .
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine | 7.37 | - |
Case Study 2: Antibacterial Activity
Research conducted on a series of sulfonamide derivatives showed significant antibacterial activity against common pathogens. The study highlighted that modifications in the isoxazole ring could enhance potency and selectivity against resistant strains .
Q & A
Q. What are the established synthetic routes for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide and its derivatives?
The compound and its analogs are synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethyl sulfoxide (DMSO) with triethylamine as a base. For example, derivatives such as 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide are prepared by reacting sulfonamide intermediates with activated carboxylic acids, achieving yields up to 68.6% . Thiourea derivatives are synthesized via NaOH-mediated hydrolysis followed by acidification, yielding >95% purity .
Q. How are structural and purity characteristics validated for this compound?
Characterization relies on:
- 1H-NMR and 13C-NMR : To confirm hydrogen/carbon environments and substituent positions.
- IR spectroscopy : Detects functional groups (e.g., S=O stretching at ~1396 cm⁻¹ for sulfonamides) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 485 for antifungal derivative E4) .
- Elemental analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .
Q. What basic biological assays are used to evaluate its derivatives?
Antifungal and anticancer activities are screened via:
- Microplate assays : Measuring IC₅₀ against fungal strains (e.g., Candida albicans) .
- Cell viability assays : Using MTT or SRB protocols on cancer cell lines .
- Binding energy calculations : Molecular docking against target proteins (e.g., 3QLS with ΔG = -12.04 kcal/mol for E4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across derivatives?
Example: While compound E4 shows high antifungal activity (ΔG = -12.04 kcal/mol), other derivatives may lack efficacy. Strategies include:
- Structural optimization : Modifying substituents (e.g., 1,4-thiazine in E4 enhances target binding) .
- Dose-response studies : Assessing whether activity correlates with concentration gradients.
- Off-target profiling : Screening against unrelated proteins to rule out nonspecific interactions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET modeling : Predicts absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).
- QSAR studies : Relate substituent electronegativity or steric bulk to activity (e.g., sulfonamide groups enhance solubility and target affinity) .
Q. How do reaction conditions influence synthesis yields?
Yields vary significantly (e.g., 28% for thiourea derivatives vs. 95.7% for propanoic acid analogs) . Critical factors:
- Solvent choice : Polar aprotic solvents (DMSO, DMF) improve coupling efficiency.
- Catalyst selection : HBTU outperforms EDCI in amide bond formation.
- Temperature control : Heating at 60–80°C for cyclization reactions minimizes side products .
Q. What strategies enhance binding affinity in sulfonamide-based derivatives?
- Bioisosteric replacement : Substituting the 5-methylisoxazole ring with thiazole or pyridine moieties to improve hydrogen bonding.
- Hybridization : Combining sulfonamide scaffolds with benzothiazine (as in E4) to exploit dual binding pockets .
- Dynamic simulations : MD simulations to identify flexible regions for functional group addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
